molecular formula C5H6F3N3 B1319686 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine CAS No. 149978-43-8

1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Cat. No.: B1319686
CAS No.: 149978-43-8
M. Wt: 165.12 g/mol
InChI Key: OLHYDPWIFFDQPA-UHFFFAOYSA-N
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Description

1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a trifluoromethyl group attached to the pyrazole ring, which imparts unique chemical properties. It is widely used in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its stability and reactivity.

Preparation Methods

The synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine typically involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with methyl hydrazine. This reaction proceeds under controlled conditions to ensure high selectivity and yield. The process can be summarized as follows :

    Reaction of Ethyl 4,4,4-trifluoroacetoacetate with Methyl Hydrazine: This step involves the formation of the pyrazole ring through cyclization.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Industrial production methods often involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium or copper. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to the desired biological effect. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the pyrazole ring and the trifluoromethyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-methyl-5-(trifluoromethyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3N3/c1-11-4(9)2-3(10-11)5(6,7)8/h2H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLHYDPWIFFDQPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20599143
Record name 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine
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Molecular Weight

165.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149978-43-8
Record name 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149978-43-8
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Record name 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine
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Record name 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine
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Synthesis routes and methods I

Procedure details

A solution of methylhydrazine (5.0 g, 60 mmol) and 4,4,4-trifluoro-3-oxo-butyronitrile (9.8 g, 71 mmol) in EtOH (50 mL) was treated with conc. HCl (5 mL) and the resultant mixture was heated to reflux overnight. The solvent was removed in vacuo and the crude product was dissolved in EtOAc washed with saturated aq. Na2CO3 solution until the washings were pH 8. The organics were concentrated and purified by pre-HPLC to provide 2-methyl-5-trifluoromethyl-2H-pyrazol-3-ylamine (2.07 g, 21% yield). 1HNMR (300 MHz, DMSO-d6), δ 5.57 (s, 1 H), 5.54 (br s, 2 H), 3.55 (s, 3 H); MS (ESI) m/z: 166.1 (M+H+).
Name
methylhydrazine
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Using the procedure described in Example 161A Step 3, (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one (2.34 g, 12.78 mmol) and methylhydrazine (0.645 g, 14 mmol) were reacted in EtOH (10 mL) at 95° C. for 8 hours, and purified by silica gel chromatography with 30-40% EtOAc/hexane as eluants to afford 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine as solid (1.733 g, 68.3%). MP: 100-101° C.; 1H NMR (300 MHz, CDCl3) δ 5.80 (s, 1H), 3.71 (s, 3H), 3.62 (br, 2H); LC-MS (ESI) m/z 166 (M+H)+.
Quantity
2.34 g
Type
reactant
Reaction Step One
Name
methylhydrazine
Quantity
0.645 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the spatial arrangement of atoms in 4-(4-chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine?

A1: The research states that the five-membered pyrazole ring of the title compound is nearly flat []. The attached phenyl ring is twisted out of plane by approximately 44.8 degrees relative to the pyrazole ring []. This information suggests the molecule doesn't have a completely flat structure. Additionally, the nitrogen atom of the amino group adopts a pyramidal geometry and forms hydrogen bonds with a chlorine atom and a nitrogen atom in the pyrazole ring, contributing to a layered arrangement of molecules in the solid state [].

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